molecular formula C13H16FN3O2S B4647002 N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide

N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide

Cat. No.: B4647002
M. Wt: 297.35 g/mol
InChI Key: NGXYEEKTWFAUBW-UHFFFAOYSA-N
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Description

N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide is an organic compound with the molecular formula C13H16FN3O2S It is characterized by the presence of a fluorobenzyl group, a pyrazole ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole derivative.

    Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorobenzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. The methanesulfonamide group may contribute to the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide
  • N-[1-(3-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide
  • N-[1-(3-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide

Uniqueness

N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound particularly interesting for medicinal chemistry research.

Properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2S/c1-9-13(16-20(3,18)19)10(2)17(15-9)8-11-5-4-6-12(14)7-11/h4-7,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXYEEKTWFAUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide
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N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide
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N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide
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N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide
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N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide
Reactant of Route 6
N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide

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